
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with dibromophenyl, dimethylfluorenyl, and phenyl groups, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as benzaldehyde derivatives with urea or guanidine under acidic or basic conditions.
Substitution Reactions:
Final Assembly: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions, utilizing Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dibromophenyl)-6-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenylpyrimidine
- 9-[7-(3,5-Dibromophenyl)-9,9-dimethyl-9H-fluoren-2-yl]-9H-carbazole
Uniqueness
This compound stands out due to its unique combination of substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.
Properties
Molecular Formula |
C31H22Br2N2 |
|---|---|
Molecular Weight |
582.3 g/mol |
IUPAC Name |
4-(3,5-dibromophenyl)-6-(9,9-dimethylfluoren-2-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C31H22Br2N2/c1-31(2)26-11-7-6-10-24(26)25-13-12-20(16-27(25)31)28-18-29(21-14-22(32)17-23(33)15-21)35-30(34-28)19-8-4-3-5-9-19/h3-18H,1-2H3 |
InChI Key |
KBHLXSOZNMYOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=NC(=N4)C5=CC=CC=C5)C6=CC(=CC(=C6)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


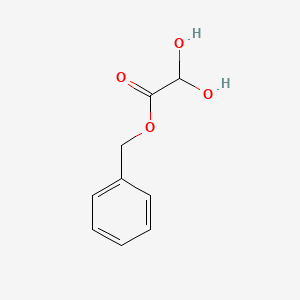

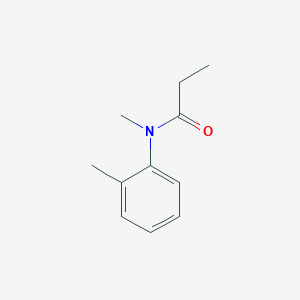
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
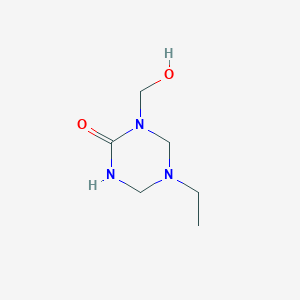
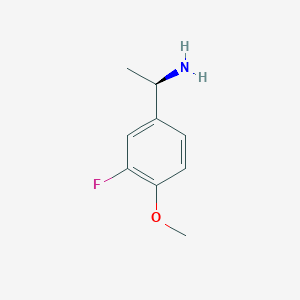
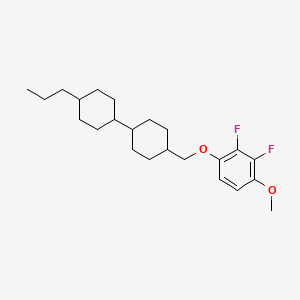



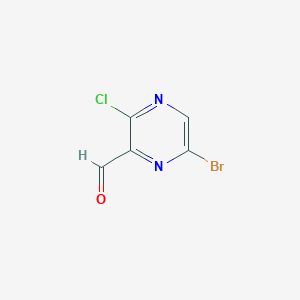
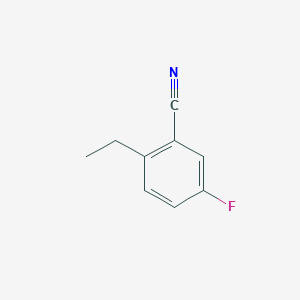
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
